molecular formula C20H13N3O4S B2688557 N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-52-2

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2688557
CAS No.: 328539-52-2
M. Wt: 391.4
InChI Key: NCJCCXZBSZECMN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic benzothiazole derivative intended for research purposes. Benzothiazole-based compounds are recognized in medicinal chemistry for their diverse biological activities and are valuable scaffolds in experimental drug design . Structural analogs of this compound class have been investigated for various pharmacological activities, including antidiabetic properties, with some showing significant activity in experimental models . The core benzothiazole moiety is a common feature in compounds studied for their potential anti-inflammatory and analgesic activities, as demonstrated by recent research on novel derivatives which showed strong binding affinity in molecular docking studies and significant efficacy in vivo . The specific nitro and phenoxy substitutions on the benzothiazole core are designed to modulate the compound's electronic properties and binding affinity, which can be critical for interacting with biological targets. Researchers can utilize this compound as a key intermediate or a pharmacological tool in exploratory studies, particularly in the investigation of enzyme inhibition, receptor interactions, and the development of new therapeutic agents for metabolic and inflammatory conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16-11-10-13(23(25)26)12-18(16)28-20/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJCCXZBSZECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling with Phenoxybenzamide: The nitrated benzothiazole is then coupled with phenoxybenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The phenoxybenzamide moiety can be oxidized under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: N-(6-amino-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenoxybenzamide moiety.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit certain enzymes and microbial growth.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

    Microbial Inhibition: It disrupts microbial cell walls and inhibits the growth of bacteria and fungi by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related benzothiazole and benzamide derivatives to highlight substituent-driven variations in activity, physicochemical properties, and target specificity.

Antimicrobial Activity Comparisons

Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound Name Substituents on Benzothiazole Linked Group MIC (µg/mL) Against Key Pathogens Target Enzyme Reference
Target Compound 6-Nitro 2-Phenoxybenzamide Data not explicitly reported Hypothetical N/A
BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-Nitro Pyridin-3-ylaminoacetamide E. coli: 3.125, P. aeruginosa: 6.25 DNA gyrase
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy 4-Methoxybenzamide No antimicrobial data N/A
2-BTBA (N-(1,3-benzothiazol-2-yl)benzamide) None Benzamide Antimicrobial activity not reported N/A

Key Observations :

  • BTC-r demonstrates potent antibacterial activity (MIC: 3.125–6.25 µg/mL), attributed to its nitro group and pyridine-linked acetamide, which likely enhance DNA gyrase inhibition . The target compound’s phenoxybenzamide group may offer similar or improved hydrophobic interactions but requires empirical validation.
  • Methoxy-substituted analogs (e.g., 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) lack reported antimicrobial data, suggesting substituent specificity in bioactivity .

Anticancer and Enzyme-Targeting Profiles

Table 2: Anticancer and Enzyme Inhibition Data
Compound Name Substituents on Benzothiazole Linked Group Biological Activity Target Enzyme Reference
Target Compound 6-Nitro 2-Phenoxybenzamide Not reported Hypothetical N/A
6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) 6-Nitro Thiadiazole-thioacetamide VEGFR-2 inhibition (anticancer) VEGFR-2 kinase
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide N/A (thiazole) 2-Phenoxybenzamide Plant growth modulation (129.23%) Unknown

Key Observations :

  • Compound 6d exhibits anticancer activity via VEGFR-2 kinase inhibition, driven by its nitro group and thiadiazole-thioacetamide chain . The target compound’s phenoxybenzamide may lack analogous kinase affinity but could target other pathways.
  • The phenoxybenzamide moiety in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is associated with plant growth modulation, highlighting substituent-dependent functional versatility .

Structural and Physicochemical Comparisons

Table 3: Crystallographic and Solubility Data
Compound Name Substituents on Benzothiazole Crystal Lattice Parameters (Å) Volume (ų) Reference
2-BTBA (N-(1,3-benzothiazol-2-yl)benzamide) None a: 5.9479, b: 16.8568, c: 11.9366 1169.13
2-BTFBA (N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) 2-Fluoro a: 5.2216, b: 20.2593, c: 11.3023 1195.61

Key Observations :

  • The target compound’s nitro and phenoxy groups may further modify crystal packing and solubility, impacting drug-likeness.

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a nitro group at the 6-position and a phenoxybenzamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15_{15}H12_{12}N2_{2}O3_{3}S
Molecular Weight304.33 g/mol

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific enzymes or receptors, potentially modulating pathways related to cell growth and apoptosis. The compound's nitro group may undergo bioreduction, forming reactive intermediates that affect cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the benzothiazole moiety is linked to anti-tubercular activity, suggesting that this compound may inhibit the survival and replication of pathogens such as Mycobacterium tuberculosis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The exact targets within cancer cells are still under investigation but may involve interactions with signaling pathways critical for tumor growth .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited significant antibacterial activity against various strains, indicating that modifications like the nitro substitution could enhance efficacy.
  • Anticancer Activity : In vitro studies showed that the compound inhibited proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Research has suggested that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and lipophilicity. Ongoing studies aim to clarify its metabolic pathways and elimination routes.

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